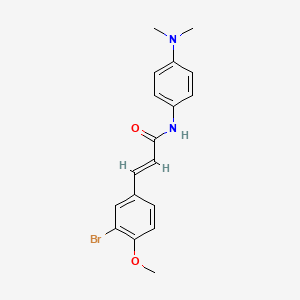

(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-(dimethylamino)phenyl)acrylamide

Description

(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-(dimethylamino)phenyl)acrylamide is an acrylamide derivative featuring a conjugated double bond (E-configuration), a brominated and methoxy-substituted phenyl ring, and a dimethylamino-aniline moiety. This structure confers unique electronic and steric properties, making it a candidate for biological applications, particularly in anticancer research. Its synthesis typically involves coupling α-bromoacrylic acid with substituted anilines under EDCI-mediated conditions in DMF, followed by purification via column chromatography and structural validation using NMR, MS, and elemental analysis .

Properties

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2/c1-21(2)15-8-6-14(7-9-15)20-18(22)11-5-13-4-10-17(23-3)16(19)12-13/h4-12H,1-3H3,(H,20,22)/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCYSNJRHZWFNB-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-(dimethylamino)phenyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by several unique structural features:

- Bromo and Methoxy Substituents : These groups significantly influence the compound's interactions with biological targets.

- Dimethylamino Group : This moiety enhances the compound's lipophilicity and cellular permeability, potentially increasing its bioavailability.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H18BrN2O2 |

| Molecular Weight | 372.25 g/mol |

| Solubility | Soluble in organic solvents |

The mechanism of action of this compound involves its interaction with specific molecular targets. In the context of its potential anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of key enzymes involved in cell cycle regulation.

- Apoptosis Induction : It has been observed to induce apoptosis in various cancer cell lines, likely through the activation of intrinsic apoptotic pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL, demonstrating moderate antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of the bromo and methoxy groups enhances the lipophilicity and biological activity.

- Dimethylamino Group : This group appears to play a significant role in increasing cellular uptake and enhancing cytotoxicity.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of acrylamide compounds, including this compound. The study concluded that compounds with similar structures exhibited enhanced anticancer properties due to their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial effects of substituted acrylamides against common bacterial strains. The findings indicated that modifications to the acrylamide structure could lead to improved antimicrobial efficacy, with this compound showing promising results against resistant strains .

Comparison with Similar Compounds

Key Observations :

- Bromo Substituents : Bromine is prevalent in analogs like the target compound, , and 14. It enhances electrophilic reactivity and binding to hydrophobic pockets in biological targets .

- Dimethylamino Moieties: Present in the target compound and , this group contributes to basicity and hydrogen-bonding capacity, affecting cellular uptake and target affinity .

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound enhances water solubility compared to purely hydrophobic analogs (e.g., ’s pyridinyl-pyrimidinyl derivative). However, bromine and methoxy groups introduce moderate lipophilicity, balancing membrane permeability .

- Melting Points: Brominated derivatives (e.g., ’s hydroxamate, 184°C) generally exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.